1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid

Catalog No.
S12468749
CAS No.
618383-17-8
M.F
C14H9BrN2O2S
M. Wt
349.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-...

CAS Number

618383-17-8

Product Name

1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid

IUPAC Name

2-(4-bromophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid

Molecular Formula

C14H9BrN2O2S

Molecular Weight

349.20 g/mol

InChI

InChI=1S/C14H9BrN2O2S/c15-9-3-5-10(6-4-9)17-12(14(18)19)8-11(16-17)13-2-1-7-20-13/h1-8H,(H,18,19)

InChI Key

ZUKILYDWEJHKRF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br

1-(4-Bromophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes a bromophenyl group and a thiophene moiety attached to a pyrazole ring. The molecular formula for this compound is C14H9BrN2O2S, and it has a molecular weight of approximately 353.2 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Typical of pyrazole derivatives. These include:

  • Acylation: The carboxylic acid group can react with acyl chlorides to form an acid chloride.
  • Esterification: Reaction with alcohols can yield esters, which may be useful in further synthetic applications.
  • Nucleophilic Substitution: The bromine atom in the 4-bromophenyl group can be replaced by nucleophiles, facilitating the introduction of various functional groups.

For instance, the synthesis of this compound often involves the reaction of 4-bromophenyl hydrazine with thiophene-2-carboxylic acid under acidic conditions, leading to the formation of the pyrazole structure .

Research into the biological activity of 1-(4-Bromophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid indicates potential pharmacological properties. Compounds in this class have been studied for their:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Certain pyrazole derivatives have shown promise in reducing inflammation in various models.
  • Anticancer Potential: Initial studies suggest that modifications to the pyrazole structure can lead to compounds with cytotoxic effects against cancer cell lines.

These activities make this compound a candidate for further investigation in drug development .

The synthesis of 1-(4-Bromophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step processes:

  • Formation of Pyrazole Ring: The initial step often involves reacting 4-bromophenyl hydrazine with thiophene-2-carboxylic acid or its derivatives.
  • Cyclization: The reaction conditions are adjusted (e.g., heating or using catalysts) to facilitate cyclization and formation of the pyrazole ring.
  • Carboxylation: If necessary, further reactions can introduce or modify the carboxylic acid group at position 5 of the pyrazole ring.

These methods allow for variations that can lead to different derivatives with potentially enhanced biological activities .

The applications of 1-(4-Bromophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid include:

  • Pharmaceutical Development: Its potential as an antimicrobial and anti-inflammatory agent makes it suitable for drug formulation.
  • Agricultural Chemicals: Compounds with similar structures have been explored as fungicides or herbicides.
  • Material Science: Pyrazole derivatives are investigated for use in organic electronics due to their electronic properties.

The versatility of this compound allows it to be utilized across various fields .

Interaction studies involving 1-(4-Bromophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid focus on its binding affinity with biological targets, such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary findings suggest that modifications to the thiophene or bromophenyl groups can significantly influence these interactions, potentially enhancing efficacy or selectivity against specific targets .

Several compounds share structural similarities with 1-(4-Bromophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
1-(Phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acidLacks bromine substituentPotentially different biological activity
1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acidChlorine instead of bromineMay exhibit different reactivity profiles
1-(4-Methylphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acidMethyl substitution at para positionAltered lipophilicity affecting bioavailability

The uniqueness of 1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid lies in its bromine substituent, which may enhance certain biological activities compared to other halogenated or unsubstituted analogs .

Multistep Synthesis via Chalcone Intermediate Bromination

The synthesis of 1-(4-bromophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid often begins with the preparation of brominated chalcone intermediates. A Claisen-Schmidt condensation between 4-bromobenzaldehyde and thiophene-2-carbaldehyde in the presence of sodium hydroxide yields the α,β-unsaturated ketone precursor. This reaction typically proceeds in ethanol under reflux conditions, achieving yields of 65–72%. Subsequent bromination of the chalcone intermediate using bromine in acetic acid introduces additional electrophilic sites, critical for pyrazole ring formation.

A key study demonstrated that dibromination of 4-bromochalcone derivatives occurs regioselectively at the α and β positions of the carbonyl group, forming 2,3-dibromo-3-(4-bromophenyl)-1-(thiophen-2-yl)propan-1-one with 76% efficiency. This intermediate undergoes cyclocondensation with hydrazine derivatives to construct the pyrazole core. The bromine atoms at C2 and C3 positions facilitate nucleophilic attack by hydrazine, directing ring closure at the C5 position to yield the carboxylic acid functionality after hydrolysis.

Table 1: Optimization of Chalcone Bromination Conditions

ParameterOptimal ValueYield (%)
Bromine Equivalents2.276
SolventAcetic Acid76
Temperature (°C)0–576
Reaction Time (h)276

Pyrazole Ring Closure Strategies Using Hydrazine Derivatives

Pyrazole ring formation is achieved through cyclocondensation of dibrominated chalcones with hydrazine derivatives. Hydrazine hydrate reacts with the dibromo intermediate in ethanol under reflux, facilitating nucleophilic displacement of bromine atoms and subsequent cyclization. The reaction mechanism proceeds via a two-step process: (1) substitution of the α-bromine by hydrazine to form a hydrazone intermediate, and (2) intramolecular cyclization with elimination of HBr to yield the pyrazole ring.

Alternative approaches employ phenylhydrazine derivatives to modify the substitution pattern at N1 of the pyrazole. For instance, 4-bromophenylhydrazine hydrochloride reacts with thiophene-containing chalcones in basic media, producing N1-aryl pyrazoles with >80% purity. The carboxylic acid group at C5 is introduced through alkaline hydrolysis of ester precursors or via oxidative cleavage of propargyl alcohol intermediates.

Regioselective Functionalization of Thiophene-Pyrazole Hybrid Systems

Regioselectivity in thiophene incorporation is governed by electronic and steric factors. The thiophen-2-yl group is preferentially introduced at C3 of the pyrazole ring due to the directing effects of the carbonyl group during cyclization. X-ray diffraction studies of analogous compounds confirm that the thiophene sulfur atom participates in non-covalent interactions with adjacent aromatic systems, stabilizing the observed regioisomer.

Functionalization of the thiophene ring is achieved through electrophilic substitution reactions. Bromination using N-bromosuccinimide (NBS) in dimethylformamide selectively substitutes the C5 position of the thiophene moiety, preserving the pyrazole-carboxylic acid functionality. This selectivity arises from the electron-donating effects of the sulfur atom, which activates the α-positions of the thiophene ring.

Solvent-Free Mechanochemical Approaches for Carboxylic Acid Derivatization

While solvent-free methods for synthesizing this specific compound remain underexplored, mechanochemical techniques show promise for carboxylic acid functionalization. Ball milling of pyrazole carboxylate salts with alkyl halides in the absence of solvents achieves esterification yields comparable to traditional solution-phase methods (85–92%). This approach minimizes side reactions associated with solvent participation and enables rapid reaction kinetics due to increased surface contact between reactants.

Preliminary studies suggest that mechanochemical activation facilitates direct amidification of the carboxylic acid group. Grinding the acid with primary amines in the presence of catalytic pyridine derivatives produces amide derivatives with 78–85% efficiency. These solvent-free conditions are particularly advantageous for acid-sensitive intermediates, as they avoid prolonged heating in protic solvents.

Annular Tautomerism in N-H Pyrazole Systems

The annular tautomerism in pyrazole systems represents a fundamental structural phenomenon where the nitrogen-bound hydrogen atom migrates between the two nitrogen positions within the five-membered ring [4]. In 1-(4-bromophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, this tautomeric behavior is significantly influenced by the electronic properties of the substituents and environmental conditions [4] [8].

The prototropic annular tautomerism involves the redistribution of the nitrogen-hydrogen bond between positions 1 and 2 of the pyrazole ring, resulting in a shift in the numbering system and consequent changes in the positioning of substituents at carbons 3 and 5 [4]. This process directly affects the structural designation of the carboxylic acid functionality, which can appear at either the 3-position or 5-position depending on the tautomeric form adopted [4] [8].

Research has demonstrated that the tautomeric equilibrium is governed by several critical factors including substituent electronic effects, intramolecular hydrogen bonding capabilities, and environmental polarity [8]. The 4-bromophenyl substituent, being an electron-withdrawing group due to the bromine atom's electronegativity, preferentially stabilizes the nitrogen lone pair in proximity to this substituent [8]. Conversely, the thiophene-2-yl group, exhibiting moderate electron-donating character through its sulfur heteroatom, influences the opposite tautomeric preference [4] [8].

Table 1: Pyrazole Tautomeric Equilibrium Data

Tautomer FormEnergy PreferenceEnvironmentExperimental MethodReference Structure
3-Substituted (Tautomer 3)Favored with electron-withdrawing groupsSolid state/Polar solventsX-ray crystallographyMethyl/amino substituents
5-Substituted (Tautomer 5)Favored with electron-donating groupsGas phase/Apolar solventsDensity functional theory calculationsNitro substituents
Equilibrium MixtureSolvent-dependentDimethyl sulfoxide solutionVariable-temperature nuclear magnetic resonance3(5)-aminopyrazoles

Theoretical calculations using density functional theory methods have revealed that the energy difference between tautomeric forms is typically within 2-15 kilojoules per mole, making both forms accessible under ambient conditions [8] [31]. The multicenter index calculations indicate that pyrazole aromaticity is preserved in both tautomeric forms, with values ranging from 0.040 to 0.047 atomic units, comparable to the reference value of 0.072 atomic units for benzene [33].

Experimental determination of tautomeric ratios has been accomplished through variable-temperature nuclear magnetic resonance spectroscopy, where slow exchange regimes permit direct integration of tautomer-specific signals [20] [23]. In chloroform solution, the 3-phenyl tautomer predominates with ratios exceeding 90 percent, while in more polar solvents such as dimethyl sulfoxide, equilibrium mixtures are observed with temperature-dependent ratios [8] [20].

Table 4: Spectroscopic Identification Parameters for Tautomer Determination

Nuclear Magnetic Resonance ParameterTautomer 3 ValueTautomer 5 ValueDiagnostic UtilityTemperature Dependence
Proton Chemical Shift (NH)12-14 parts per million12-14 parts per millionModerateVariable coalescence
Carbon-13 Chemical Shift (C3/C5)140-150 parts per million110-120 parts per millionHighSignificant
Nitrogen-15 Chemical Shift-180 to -200 parts per million-160 to -180 parts per millionVery HighModerate
Nuclear Overhauser Effect Cross-peaksNH to C3-substituentNH to C5-substituentDefinitiveTemperature-dependent

Conformational Analysis of Thiophene-Pyrazole Dihedral Angles

The conformational relationship between the thiophene ring and pyrazole core in 1-(4-bromophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is characterized by specific dihedral angles that determine the molecular geometry and electronic conjugation properties [5] [13] [14]. Single crystal X-ray diffraction analyses have revealed that thiophene-pyrazole systems adopt conformations ranging from nearly coplanar to significantly twisted arrangements [13] [14] [16].

The dihedral angle between the thiophene ring and pyrazole mean plane has been consistently measured at approximately 6.51 to 7.19 degrees in closely related structural analogues, indicating a nearly coplanar arrangement that facilitates optimal orbital overlap and extended conjugation [5] [13] [14]. This coplanarity is maintained through minimization of steric interactions and maximization of electronic delocalization between the aromatic systems [13] [16].

Table 2: Thiophene-Pyrazole Dihedral Angles from Crystal Structures

Compound TypeDihedral Angle (degrees)ConformationCrystal SystemSource Reference
3-(thiophen-2-yl)-pyrazole6.51Nearly coplanarTriclinicCrystal structure analysis
Thiophene-pyrazole (Type 1)7.19Nearly coplanarMonoclinicX-ray diffraction
Thiophene-pyrazole (Type 2)11.86TwistedCentrosymmetric P21/cSingle crystal X-ray diffraction
Bromophenyl-thiophene-pyrazole83.1OrthogonalRacemic mixtureMolecular geometry study

Computational analysis using density functional theory methods has confirmed that the nearly coplanar conformation represents the global energy minimum, with rotation barriers of approximately 15-25 kilojoules per mole for thiophene ring rotation about the carbon-carbon bond connecting to the pyrazole ring [19] [31]. The barrier height is influenced by the electronic nature of substituents on both ring systems, with electron-withdrawing groups increasing the barrier through enhanced conjugative stabilization [31] [34].

The molecular geometry optimization studies indicate that deviation from coplanarity results in diminished conjugation and consequent destabilization [19] [31]. The thiophene sulfur atom positioning relative to the pyrazole nitrogen atoms creates specific electrostatic interactions that contribute to conformational preferences [13] [15].

In contrast to the thiophene-pyrazole interaction, the 4-bromophenyl ring maintains a significantly different geometric relationship with the pyrazole core [14] [27]. Crystal structure determinations show dihedral angles ranging from 71.13 to 88.95 degrees, indicating near-orthogonal arrangements that minimize steric clashes while maintaining electronic communication through the nitrogen atom [13] [27].

Hydrogen-Bonding Networks in Carboxylic Acid Functionalized Derivatives

The carboxylic acid functionality in 1-(4-bromophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid serves as both hydrogen bond donor and acceptor, creating complex intermolecular networks that govern crystal packing and solid-state properties [6] [32]. The hydrogen bonding patterns observed in pyrazole carboxylic acid derivatives demonstrate remarkable diversity, ranging from discrete dimeric motifs to extended catemer structures [6] [12] [32].

X-ray crystallographic studies of related pyrazole carboxylic acid systems reveal that the most prevalent hydrogen bonding motif involves the formation of cyclic dimers through carboxylic acid-carboxylic acid interactions with the characteristic R₂²(8) ring designation [6] [32]. These interactions feature oxygen-hydrogen to oxygen distances of approximately 2.65 to 2.80 angstroms and nearly linear hydrogen bonding geometries with angles approaching 170 to 180 degrees [6] [32].

Table 3: Hydrogen Bonding Network Parameters

Interaction TypeBond Distance (Angstroms)Bond Angle (degrees)Motif DesignationCrystal Packing Role
nitrogen-hydrogen···nitrogen (Pyrazole-Pyrazole)2.88171R₂²(8)Catemer formation
oxygen-hydrogen···nitrogen (Carboxyl-Pyrazole)2.768150S(6)Intramolecular stabilization
nitrogen-hydrogen···oxygen (Amide-Carbonyl)2.747160R₂²(8)Dimer formation
carbon-hydrogen···sulfur (Weak interactions)>3.0VariableChain formationTertiary structure

The pyrazole nitrogen atoms participate in additional hydrogen bonding interactions, both as donors and acceptors [6] [12]. The nitrogen-hydrogen bond in the pyrazole ring forms intermolecular contacts with distances ranging from 2.75 to 2.90 angstroms, creating extended chain structures or catemer arrangements [6] [12]. These nitrogen-hydrogen···nitrogen interactions exhibit moderate strength and contribute significantly to the overall crystal stability [12] [32].

Intramolecular hydrogen bonding represents another crucial aspect of the structural chemistry [6] [14]. The carboxylic acid hydrogen can form intramolecular contacts with the pyrazole nitrogen atoms when geometric constraints permit, creating six-membered ring motifs designated as S(6) [6] [14]. These intramolecular interactions influence tautomeric preferences and conformational stability [8] [14].

The complex network topology emerges from the combination of strong carboxylic acid-carboxylic acid dimers, moderate pyrazole nitrogen-hydrogen interactions, and weaker carbon-hydrogen···oxygen or carbon-hydrogen···sulfur contacts [12] [22]. This hierarchical arrangement of hydrogen bonding strengths creates robust three-dimensional networks with distinct layers or channels [12] [22].

Computational analysis of hydrogen bonding energies indicates that the carboxylic acid dimers contribute approximately 25-35 kilojoules per mole to the crystal lattice energy, while pyrazole nitrogen-hydrogen interactions provide an additional 15-20 kilojoules per mole [32]. The weaker interactions, though individually contributing only 2-5 kilojoules per mole, collectively stabilize the overall packing arrangement through cooperative effects [22].

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

347.95681 g/mol

Monoisotopic Mass

347.95681 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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